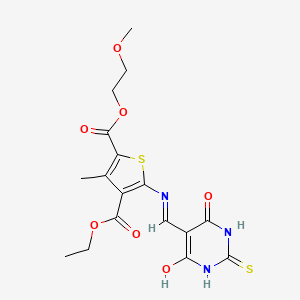

4-ethyl 2-(2-methoxyethyl) 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate

Description

The compound 4-ethyl 2-(2-methoxyethyl) 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate is a structurally complex thiophene derivative featuring:

Properties

IUPAC Name |

4-O-ethyl 2-O-(2-methoxyethyl) 5-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O7S2/c1-4-26-15(23)10-8(2)11(16(24)27-6-5-25-3)29-14(10)18-7-9-12(21)19-17(28)20-13(9)22/h7H,4-6H2,1-3H3,(H3,19,20,21,22,28)/b18-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTMPIPYCAIXEV-CNHKJKLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCCOC)/N=C/C2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl 2-(2-methoxyethyl) 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.42 g/mol. The structure includes a thiophene ring, dicarbonyl groups, and a pyrimidine derivative, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against various bacterial strains. A study conducted by demonstrated that derivatives of thiophene compounds possess significant antibacterial effects, suggesting that the structural features of this compound may enhance its efficacy against pathogens.

Anticancer Activity

In vitro studies have shown that compounds similar to this structure can induce apoptosis in cancer cells. For instance, derivatives with similar functional groups have been reported to inhibit cell proliferation in several cancer lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been suggested that the presence of the dioxo and thioxo groups allows for interaction with key enzymes involved in metabolic pathways. Studies indicate that such compounds can inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation .

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

In a controlled laboratory setting, the compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with flow cytometry confirming increased apoptotic cell populations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Structural Complexity: The target compound’s pyrimidinone-thioxo-aminomethylene group distinguishes it from simpler analogs like OTV000908, which lack the bicyclic system . This substituent likely enhances polarity and hydrogen-bonding capacity compared to the amino or phenoxyethyl groups in analogs.

Synthetic Pathways: The 5-amino-thiophene dicarboxylate (OTV000908) serves as a precursor for synthesizing the target compound via condensation with a pyrimidinone-thioxo aldehyde . In contrast, DHPM derivatives (e.g., ) are typically synthesized via Biginelli reactions, highlighting divergent synthetic routes for pyrimidine-containing compounds .

Physicochemical Properties: The 2-methoxyethyl ester in the target compound likely confers intermediate lipophilicity compared to the phenoxyethyl group in OTV000922, which increases hydrophobicity . The thioxo group in the target compound and DHPM analogs () may enhance metal-binding affinity, relevant for catalytic or pharmaceutical applications .

Potential Applications: Medicinal Chemistry: DHPM derivatives () exhibit antimicrobial and anti-inflammatory activities, suggesting the target compound’s pyrimidinone-thioxo group could confer similar bioactivity . Materials Science: The thiophene core is common in organic electronics; however, the target compound’s polar substituents may direct it toward biomedical applications over conductive materials .

Research Findings and Data

Table 2: Spectroscopic and Analytical Data (Inferred from Analogous Compounds)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.